1-((4-Carbamoylphenyl)amino)-1-oxopropan-2-yl 3-phenylpropanoate
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Overview
Description
1-((4-Carbamoylphenyl)amino)-1-oxopropan-2-yl 3-phenylpropanoate is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a carbamoylphenyl group, an oxopropan-2-yl group, and a phenylpropanoate group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((4-Carbamoylphenyl)amino)-1-oxopropan-2-yl 3-phenylpropanoate typically involves multiple steps, including the formation of the carbamoylphenyl group, the oxopropan-2-yl group, and the phenylpropanoate group. Common synthetic routes may include amide coupling, esterification, and reductive amination reactions. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-throughput screening and optimization techniques ensures efficient production with minimal waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
1-((4-Carbamoylphenyl)amino)-1-oxopropan-2-yl 3-phenylpropanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines and alcohols.
Substitution: Nucleophilic and electrophilic substitution reactions can modify the functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving desired products.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce primary amines.
Scientific Research Applications
1-((4-Carbamoylphenyl)amino)-1-oxopropan-2-yl 3-phenylpropanoate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-((4-Carbamoylphenyl)amino)-1-oxopropan-2-yl 3-phenylpropanoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential for understanding its full potential.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other carbamoylphenyl derivatives and phenylpropanoate esters. These compounds share structural similarities but may differ in their chemical reactivity and biological activity.
Uniqueness
1-((4-Carbamoylphenyl)amino)-1-oxopropan-2-yl 3-phenylpropanoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C19H20N2O4 |
---|---|
Molecular Weight |
340.4 g/mol |
IUPAC Name |
[1-(4-carbamoylanilino)-1-oxopropan-2-yl] 3-phenylpropanoate |
InChI |
InChI=1S/C19H20N2O4/c1-13(25-17(22)12-7-14-5-3-2-4-6-14)19(24)21-16-10-8-15(9-11-16)18(20)23/h2-6,8-11,13H,7,12H2,1H3,(H2,20,23)(H,21,24) |
InChI Key |
IEHOCDBJODDZGL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)NC1=CC=C(C=C1)C(=O)N)OC(=O)CCC2=CC=CC=C2 |
Origin of Product |
United States |
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